1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the reaction of 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine with piperidine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water . The reaction mixture is then cooled, and the precipitate is filtered and recrystallized to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiviral and antimicrobial properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but with a nitro group instead of a carboxylic acid group.
2-Methylthio-6-nitro-7-oxo-1,2,4-triazolo-[5,1-c][1,2,4]triazin: Another triazolopyrimidine derivative with different substituents.
Uniqueness
1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring enhances its binding affinity to biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H15N5O3 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N5O3/c1-7-5-9(18)17-11(13-7)14-12(15-17)16-4-2-3-8(6-16)10(19)20/h5,8H,2-4,6H2,1H3,(H,19,20)(H,13,14,15) |
InChI Key |
BRCVETIIEUZWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.